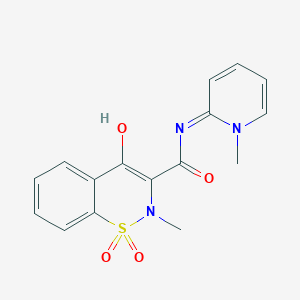
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide involves the reaction of piroxicam with methyl iodide in the presence of a base . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA) .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products
The major products formed from these reactions include sulfoxides , sulfones , amines , and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide: has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the pharmaceutical industry for quality control and assurance.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide involves the inhibition of cyclooxygenase (COX) enzymes , which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piroxicam: The parent compound from which these derivatives are synthesized.
Meloxicam: Another NSAID with a similar structure and mechanism of action.
Tenoxicam: A related compound with comparable anti-inflammatory properties.
Uniqueness
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide: is unique due to its pyridinium group , which enhances its solubility and bioavailability compared to other NSAIDs . This structural modification also allows for more targeted interactions with COX enzymes, potentially leading to improved therapeutic effects .
Eigenschaften
Molekularformel |
C16H15N3O4S |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
4-hydroxy-2-methyl-N-(1-methylpyridin-2-ylidene)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O4S/c1-18-10-6-5-9-13(18)17-16(21)14-15(20)11-7-3-4-8-12(11)24(22,23)19(14)2/h3-10,20H,1-2H3 |
InChI-Schlüssel |
CSCBUIOXCXHUBB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=CC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


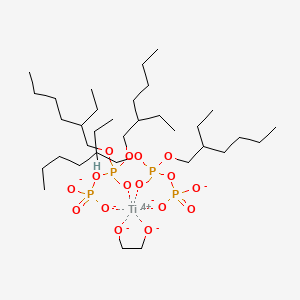

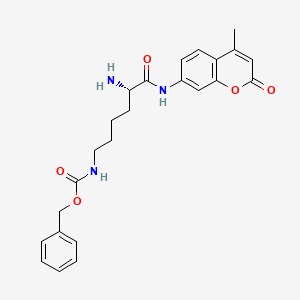
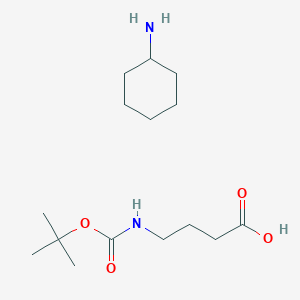
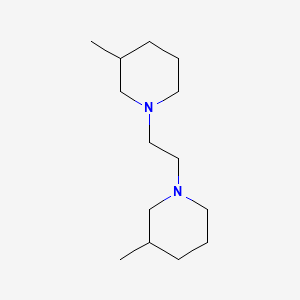
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
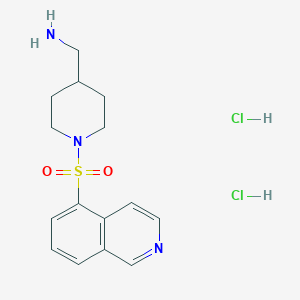
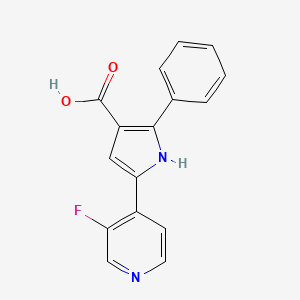

![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
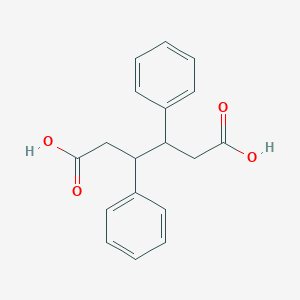
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)
![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)

